molecular formula C9H8FNS B070666 1-Fluoro-4-(1-isothiocyanatoethyl)benzene CAS No. 182565-27-1

1-Fluoro-4-(1-isothiocyanatoethyl)benzene

Cat. No. B070666
M. Wt: 181.23 g/mol
InChI Key: JXMBAXGHCKMDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Fluoro-4-(1-isothiocyanatoethyl)benzene” is a chemical compound with the molecular formula C9H8FNS . It is also known by other names such as “4-Fluoro-alpha-methylbenzyl isothiocyanate” and "Benzene, 1-fluoro-4-(1-isothiocyanatoethyl)-" .


Molecular Structure Analysis

The molecular weight of “1-Fluoro-4-(1-isothiocyanatoethyl)benzene” is 181.23 g/mol . The InChI representation of the molecule is InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 . The Canonical SMILES representation is CC(C1=CC=C(C=C1)F)N=C=S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-4-(1-isothiocyanatoethyl)benzene” include a molecular weight of 181.23 g/mol . It has a XLogP3 value of 3.6, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 181.03614860 g/mol . The topological polar surface area is 44.4 Ų . The heavy atom count is 12 .

Scientific Research Applications

1. Application in Material Science

  • Summary of the Application: 1-Fluoro-4-(1-isothiocyanatoethyl)benzene is used in the creation of fluoro-functionalized ionic covalent organic frameworks (F-iCOFs). These F-iCOFs are used for the highly selective enrichment and sensitive determination of perfluorinated sulfonate (PFS) contaminants .
  • Methods of Application: The F-iCOF is easily prepared from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and triaminoguanidinium chloride. It is then implemented into MALDI-TOF MS, enabling the highly selective enrichment and sensitive determination of PFS contaminants .
  • Results or Outcomes: The F-iCOF exhibited superior adsorption capacity and enrichment selectivity towards PFSs. Good signal responses for PFSs were obtained in the presence of various interfering compounds. The limits of detection and quantification for PFBSK were as low as 0.04 pg mL −1 and 0.05 pg mL −1, respectively .

2. Application in Crystallography

  • Summary of the Application: 1-Fluoro-4-(1-isothiocyanatoethyl)benzene is used in the synthesis of 1-fluoro-4-(p-tolylethynyl)benzene, a compound whose crystal structure has been studied .
  • Methods of Application: The compound is synthesized from 1-iodo-4-methylbenzene, 4-fluorophenylacetylene, CuI, and Pd(PPh 3) 2 Cl 2 in a Schlenk flask. The mixture is stirred, heated, cooled, and filtered. The filtrate is dried by rotary evaporation, then extracted by hexane .
  • Results or Outcomes: The colorless crystals were obtained from the hexane solution after 6 hours. The yield was 83% (based on 1-iodo-4-methylbenzene) .

properties

IUPAC Name

1-fluoro-4-(1-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBAXGHCKMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334058
Record name 1-Fluoro-4-(1-isothiocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(1-isothiocyanatoethyl)benzene

CAS RN

182565-27-1
Record name 1-Fluoro-4-(1-isothiocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182565-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.